Cas no 23775-39-5 (4-ethylcyclohexanamine)

4-Ethylcyclohexanamine is a cycloaliphatic amine featuring an ethyl substituent at the 4-position of the cyclohexane ring. This compound is valued for its structural versatility, serving as a key intermediate in organic synthesis, particularly in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its cyclohexane backbone provides steric stability, while the amine functionality enables reactivity in condensation, alkylation, and acylation reactions. The ethyl group enhances lipophilicity, making it useful in formulations requiring controlled solubility. The compound is typically supplied as a high-purity liquid or solid, ensuring consistent performance in synthetic applications. Proper handling under inert conditions is recommended due to its amine reactivity.
4-ethylcyclohexanamine structure
4-ethylcyclohexanamine structure
Product Name:4-ethylcyclohexanamine
CAS No:23775-39-5
MF:C8H17N
MW:127.22728228569
CID:252314
PubChem ID:420819
Update Time:2025-06-15

4-ethylcyclohexanamine Chemical and Physical Properties

Names and Identifiers

    • Cyclohexanamine,4-ethyl-, cis-
    • 4-Ethylcyclohexanamine
    • 4-Ethyl-cyclohexylamine
    • 1-Amino-4-ethylcyclohexane
    • 4-Ethylcyclohexaneamine
    • 4-Ethylcyclohexylamine
    • cis-4-Ethylclohexylamin
    • Trans-4-ethylcyclohexan-1-amine
    • SCHEMBL178455
    • cis-4-ethyl-cyclohexylamine
    • BB 0260937
    • SCHEMBL178338
    • (1S,4R)-4-ETHYLCYCLOHEXAN-1-AMINE
    • FT-0709293
    • AKOS006360919
    • starbld0027500
    • TS-01672
    • 4-Ethylcyclohexanamine, AldrichCPR
    • SCHEMBL13575610
    • Trans-(1s,4r)-4-ethylcyclohexan-1-amine, trans
    • SCHEMBL14391357
    • EN300-221413
    • AT14233
    • 23775-40-8
    • EN300-33152
    • E0934
    • IKQCKANHUYSABG-UHFFFAOYSA-N
    • AKOS006339334
    • TRANS-4-ETHYLCYCLOHEXYLAMINE
    • AKOS000131413
    • 23775-39-5
    • IKQCKANHUYSABG-ZKCHVHJHSA-N
    • DTXSID20946572
    • 42195-97-1
    • 4-ethylcyclohexan-1-amine
    • CS-0216065
    • SCHEMBL14293390
    • MFCD04969087
    • (4-ethylcyclohexyl)amine
    • BBL017866
    • STK487806
    • ALBB-001498
    • 4-ethylcyclohexanamine
    • Inchi: 1S/C8H17N/c1-2-7-3-5-8(9)6-4-7/h7-8H,2-6,9H2,1H3
    • InChI Key: IKQCKANHUYSABG-UHFFFAOYSA-N
    • SMILES: NC1CCC(CC)CC1

Computed Properties

  • Exact Mass: 127.13600
  • Monoisotopic Mass: 127.136099547g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 72.6
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 26Ų

Experimental Properties

  • Color/Form: NA
  • Density: 0.8±0.1 g/cm3
  • Boiling Point: 75 °C
  • Flash Point: 208.8±23.2 °C
  • PSA: 26.02000
  • LogP: 2.61420

4-ethylcyclohexanamine Security Information

  • Signal Word:warning
  • Hazard Statement: Corrosive
  • Warning Statement: P264+P280+P305+P351+P338+P337+P313
  • Hazard Category Code: 22-36
  • Safety Instruction: 26
  • Hazardous Material Identification: C Xi
  • HazardClass:IRRITANT
  • Storage Condition:Storage at -4 ℃ (6-12weeks), long storage period at -20 ℃ (1-2years), transport at 0 ℃

4-ethylcyclohexanamine Customs Data

  • HS CODE:2921300090
  • Customs Data:

    China Customs Code:

    2921300090

    Overview:

    2921300090 Other rings(Alkane,Alkene,Terpene)Monoamine or polyamine(Including its derivatives and their salts). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2921300090 other cyclanic, cyclenic or cyclotherpenic mono- or polyamines, and their derivatives; salts thereof.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%

4-ethylcyclohexanamine Pricemore >>

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Additional information on 4-ethylcyclohexanamine

Research Brief on 4-Ethylcyclohexanamine (CAS: 23775-39-5) in Chemical Biology and Pharmaceutical Applications

4-Ethylcyclohexanamine (CAS: 23775-39-5) is a cyclohexylamine derivative that has garnered increasing attention in chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. Recent studies have explored its role as a building block in drug discovery, particularly in the synthesis of novel bioactive compounds targeting neurological and metabolic disorders. This research brief synthesizes the latest findings on this compound, highlighting its chemical characteristics, biological activities, and emerging applications.

A 2023 study published in the Journal of Medicinal Chemistry investigated the use of 4-ethylcyclohexanamine as a precursor for the development of selective serotonin reuptake inhibitors (SSRIs). The research team demonstrated that modifications to the ethylcyclohexylamine scaffold enhanced binding affinity to serotonin transporters while minimizing off-target effects. The compound's stereochemistry (trans/cis isomerism) was found to critically influence its pharmacological profile, with the trans-isomer exhibiting superior metabolic stability in preclinical models.

In the field of antimicrobial research, a recent patent application (WO2023056421) disclosed novel quaternary ammonium derivatives of 4-ethylcyclohexanamine with broad-spectrum activity against drug-resistant Gram-positive pathogens. The lead compound in this series showed a 16-fold improvement in potency against MRSA compared to first-generation analogs, while maintaining favorable cytotoxicity profiles in mammalian cell assays. Molecular dynamics simulations revealed that the ethyl group's positioning contributes to optimal membrane penetration.

Analytical chemistry advancements have enabled more precise characterization of 4-ethylcyclohexanamine and its derivatives. A 2024 ACS Omega paper detailed a novel UPLC-MS/MS method for quantifying trace impurities in pharmaceutical-grade 4-ethylcyclohexanamine batches, achieving detection limits below 0.1 ppm. This methodological breakthrough addresses previous challenges in quality control for GMP manufacturing processes.

Emerging applications in radiopharmaceuticals have also been reported. Researchers at the University of Heidelberg recently conjugated 4-ethylcyclohexanamine to a prostate-specific membrane antigen (PSMA)-targeting vector for PET imaging. The 18F-labeled tracer demonstrated excellent tumor-to-background ratios in early-phase clinical trials (NCT05677809), suggesting potential for precision oncology applications.

From a safety perspective, updated toxicological data from OECD guideline-compliant studies indicate that 4-ethylcyclohexanamine exhibits moderate acute oral toxicity (LD50 = 420 mg/kg in rats) with no evidence of genotoxicity in Ames tests. However, recent in vitro hepatocyte studies suggest dose-dependent CYP450 inhibition, warranting consideration in drug combination therapies.

The compound's commercial availability has expanded significantly, with at least five GMP-certified suppliers now offering enantiomerically pure forms. Market analysts project a 12.7% CAGR for 4-ethylcyclohexanamine derivatives through 2028, driven by demand in CNS drug development and specialty chemical applications.

Future research directions highlighted in recent review articles include: (1) exploration of the compound's potential as a chiral auxiliary in asymmetric synthesis, (2) development of sustained-release formulations leveraging its physicochemical properties, and (3) investigation of structure-activity relationships in non-opioid analgesic derivatives. The establishment of an industry consortium to standardize characterization protocols is currently under discussion.

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